molecular formula C16H15N5O3 B6622213 Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate

Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate

Cat. No.: B6622213
M. Wt: 325.32 g/mol
InChI Key: PITDZKAFEDCEQS-UHFFFAOYSA-N
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Description

Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate is a complex organic compound that features a triazolo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions. This reaction is performed in dry toluene with molecular sieves, leading to high yields under shorter reaction times .

Industrial Production Methods

the use of microwave-assisted synthesis and catalyst-free conditions suggests potential for scalable and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts. Reaction conditions often involve refluxing at elevated temperatures to ensure complete conversion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.

Mechanism of Action

The mechanism of action of Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting critical biological pathways. This inhibition can lead to antimicrobial and antiviral effects, making it a promising candidate for drug development .

Properties

IUPAC Name

methyl 4-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-24-15(22)11-5-7-12(8-6-11)18-16(23)17-10-14-20-19-13-4-2-3-9-21(13)14/h2-9H,10H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITDZKAFEDCEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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